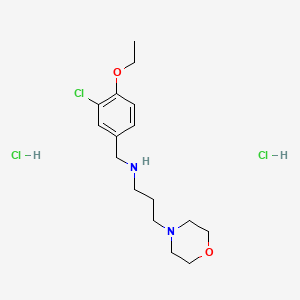![molecular formula C17H22N2O5S B4720143 ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4720143.png)
ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate
Overview
Description
Ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate, also known as ETT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETT is a thiomorpholinecarboxylate derivative that has been synthesized through a multistep process.
Scientific Research Applications
Ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate has been extensively studied for its potential applications in various fields of science. One of the most significant applications of ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate is in the field of medicinal chemistry. ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate has shown promising results as an antitumor agent and has been found to inhibit the growth of various cancer cell lines. Additionally, ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Mechanism of Action
The mechanism of action of ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate is not fully understood. However, it has been suggested that ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation.
Biochemical and Physiological Effects:
ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate has been found to have various biochemical and physiological effects. In vitro studies have shown that ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate has also been found to inhibit the activity of COX-2, which reduces the production of prostaglandins, leading to a decrease in pain and inflammation. Additionally, ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate has been found to have antioxidant properties, which may protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate in lab experiments is that it has shown promising results as an antitumor agent and has been found to inhibit the growth of various cancer cell lines. Additionally, ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. However, one of the limitations of using ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for the research and development of ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate. One direction is to further investigate the mechanism of action of ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate, which will help to optimize its use in various applications. Another direction is to explore the potential of ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate as a drug candidate for the treatment of cancer, pain, and inflammation. Additionally, future research could focus on the development of new derivatives of ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate with improved pharmacological properties. Finally, research could also focus on the development of new synthesis methods for ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate, which could lead to more efficient and cost-effective production.
Conclusion:
In conclusion, ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate is a chemical compound that has shown promising results as an antitumor agent and has been found to have anti-inflammatory and analgesic properties. The synthesis of ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate involves a multistep process, and its mechanism of action is not fully understood. However, ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate has been extensively studied for its potential applications in various fields of science. The future directions for the research and development of ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate include further investigation of its mechanism of action, exploration of its potential as a drug candidate, development of new derivatives, and new synthesis methods.
properties
IUPAC Name |
ethyl 6-[2-(2-ethoxyanilino)-2-oxoethyl]-5-oxothiomorpholine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-3-23-13-8-6-5-7-11(13)18-15(20)9-14-16(21)19-12(10-25-14)17(22)24-4-2/h5-8,12,14H,3-4,9-10H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCKKOXRUDUZHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC(CS2)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4720065.png)
![2-(benzylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4720077.png)
![N,N-dibenzyl-N'-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4720081.png)
![N-ethyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4720082.png)
![ethyl 5-benzyl-2-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4720085.png)

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4720094.png)


![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B4720118.png)
![2,6-difluoro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B4720121.png)
![N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4720126.png)

![1-(2-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4720137.png)